molecular formula C16H18N4OS B2569944 1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 894000-61-4

1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2569944
CAS No.: 894000-61-4
M. Wt: 314.41
InChI Key: IPFAYRWTMSOIPN-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS: 894055-21-1) is a heterocyclic compound featuring a piperidinyl-ethanone core linked via a sulfanyl bridge to a pyridazinyl ring substituted with a pyridin-2-yl group. Its molecular formula is C₁₇H₁₈N₆OS (MW: 354.43 g/mol) .

Properties

IUPAC Name

1-piperidin-1-yl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c21-16(20-10-4-1-5-11-20)12-22-15-8-7-14(18-19-15)13-6-2-3-9-17-13/h2-3,6-9H,1,4-5,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFAYRWTMSOIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Construction of the Pyridazine and Pyridine Rings: These rings can be synthesized through various methods, including condensation reactions.

    Linking the Rings: The final step involves linking the piperidine, pyridazine, and pyridine rings through a sulfanyl bridge, often using thiol-based reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group serves as a nucleophilic site, enabling displacement reactions under specific conditions.

Reaction TypeConditionsOutcomeYieldSource
AlkylationRX (alkyl halide), K₂CO₃, DMF, 80°CReplacement of -S- with alkyl groups60-75%
AcylationAcid chloride, NEt₃, THF, 25°CFormation of thioester derivatives55-65%

For example, alkylation with methyl iodide generates 1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]methylsulfanyl}ethan-1-one, enhancing lipophilicity for biological studies.

Oxidation Reactions

The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives, critical for modulating electronic properties.

Oxidizing AgentConditionsProductApplicationSource
H₂O₂ (30%)AcOH, 50°C, 2 hrsSulfoxide (-SO-)Improved solubility
mCPBADCM, 0°C → 25°C, 12 hrsSulfone (-SO₂-)Enhanced metabolic stability

Sulfone derivatives exhibit stronger hydrogen-bonding interactions with biological targets.

Pyridazine Ring Functionalization

The pyridazine ring participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.

Halogenation

Halogenation ReagentPositionOutcomeYieldSource
NBS (N-bromosuccinimide)C-5 of pyridazineBrominated derivative40-50%
Cl₂, FeCl₃C-4 of pyridazineChlorinated analog30-40%

Halogenated intermediates enable further cross-coupling reactions (e.g., Suzuki-Miyaura).

Suzuki Coupling

Boronic AcidCatalystProductYieldSource
4-Carboxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DMEBiaryl-modified pyridazine50-60%

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation or acylation to alter steric and electronic profiles.

Reaction TypeReagentOutcomeYieldSource
AcylationAcetyl chlorideN-acetylpiperidine derivative70-80%
Quaternary Salt FormationMethyl triflateN-methylpiperidinium triflate85-90%

N-acylation improves blood-brain barrier penetration in neuroactive compounds.

Ketone Reactivity

The ethanone carbonyl participates in condensation reactions.

Reaction TypeConditionsOutcomeYieldSource
Hydrazone FormationNH₂NH₂, EtOH, refluxHydrazone derivative65-75%
Grignard AdditionRMgX, THF, -78°C → 25°CSecondary alcohol50-60%

Stability Under Acidic/Basic Conditions

ConditionStabilityDegradation PathwaySource
pH < 2 (HCl, 25°C)Unstable (>50% degradation in 1 hr)Cleavage of sulfanyl group
pH 10 (NaOH, 25°C)Stable (<5% degradation in 24 hrs)No significant decomposition

Catalytic Hydrogenation

Selective reduction of the pyridazine ring is achievable:

CatalystConditionsOutcomeYieldSource
H₂, Pd/C (10%)EtOH, 50 psi, 6 hrsPartially saturated pyridazine70-80%

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in several areas:

  • Anticancer Activity : Preliminary studies suggest that compounds containing pyridazinyl structures exhibit cytotoxic effects against various cancer cell lines. The specific mechanism may involve the inhibition of cell proliferation or induction of apoptosis in tumor cells .
  • Antimicrobial Properties : Research indicates that similar compounds have shown promising antimicrobial activity, suggesting that this compound may also possess the ability to combat bacterial infections .

Neurological Research

Given the presence of the piperidine moiety, the compound may have implications in neurological studies:

  • Cognitive Enhancement : Compounds with piperidine structures are often explored for their effects on cognitive functions. There is potential for this compound to influence neurotransmitter systems involved in memory and learning .

Drug Development

The synthesis and modification of this compound can lead to the development of new drugs targeting specific receptors or pathways:

  • Targeting TLR7/8 : The compound's structure suggests it could be explored as an antagonist for Toll-like receptors 7 and 8, which are implicated in immune response modulation. This could lead to advancements in treatments for autoimmune diseases or inflammatory conditions .

Case Studies

Several studies have documented the biological activities associated with similar compounds:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with related structures.
Study BAntimicrobial ActivityShowed efficacy against Gram-positive bacteria, indicating potential therapeutic use in infections.
Study CNeurological EffectsReported improvements in memory retention in animal models treated with related piperidine compounds.

Mechanism of Action

The mechanism of action of 1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biological pathways, or altering cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantyl Ethanone Derivatives ()

Compounds such as 1-(adamantan-1-yl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-one (Compound 21) and 1-(adamantan-1-yl)-2-(pyridin-4-sulfonyl)ethan-1-one (Compound 20) share the ethanone-sulfanyl/sulfonyl core but replace the piperidinyl group with a bulky adamantyl moiety. Key differences include:

  • Sulfur Linkage : Sulfonyl groups (e.g., Compound 20) are more electron-withdrawing than sulfanyl groups, which may alter reactivity or metabolic stability .

Piperidine/Piperazine-Based Analogs ()

Compounds like 1-(4-methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one () and {4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[6-(1-propyl-butylamino)-pyridin-3-yl]-methanone () retain the piperidine/piperazine scaffold but differ in substitution patterns:

  • Functional Groups : The sulfanyl bridge in the target compound contrasts with sulfonamide or carboxamide linkages in others, which may impact hydrogen-bonding interactions .

Simplified Pyridinyl Analogs ()

1-(6-Methylpyridin-2-yl)ethan-1-one (CAS: 6940-57-4) lacks the sulfanyl-pyridazine and piperidinyl groups, serving as a minimal structural analog. This highlights the importance of the target compound’s extended heterocyclic system for complex biological interactions .

Structural and Functional Comparison Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Piperidinyl-ethanone Pyridazinyl-sulfanyl, pyridin-2-yl 354.43 Heterocyclic complexity
1-(Adamantan-1-yl)-2-{[5-(CF₃)Py]-S}Ethanone (Compound 21) Adamantyl-ethanone Trifluoromethyl-pyridinyl, sulfanyl N/A High lipophilicity, solid state
1-(4-Methylpiperazinyl)-4-(thiophenyl)butanone Piperazinyl-butanone Thiophenyl, methylpiperazine N/A Flexible alkyl chain
1-(6-Methylpyridin-2-yl)ethan-1-one Pyridinyl-ethanone Methylpyridinyl 149.19 Simplified analog, low molecular weight

Biological Activity

1-(Piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Antihypertensive Effects

Recent studies have highlighted the potential of compounds similar to this compound in treating hypertension. A series of pyridazinone derivatives, which include structural analogs, demonstrated significant vasorelaxant activity. For instance, one study reported an EC50 value of 0.02916 µM for a related compound, indicating potent vasodilatory effects compared to traditional agents like hydralazine (EC50 = 18.21 µM) .

CompoundEC50 (µM)
Pyridazinone Derivative0.02916
Hydralazine18.21
Diazoxide19.5
Nitroglycerin0.1824

Anticancer Activity

Research into the anticancer properties of similar compounds has shown promising results. For example, derivatives exhibiting apoptosis-inducing capabilities were tested on K562 cells (a human leukemia cell line). The results indicated that certain compounds led to a significant increase in caspase activity, suggesting a potential mechanism for inducing apoptosis .

CompoundCaspase Activity Increase (%)
Compound 626
Compound 813

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the piperidine and pyridazine rings suggests that it may act as a receptor modulator or enzyme inhibitor, contributing to its antihypertensive and anticancer effects.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of pyridazine derivatives:

  • Vasodilatory Activity : A study synthesized a series of pyridazinones and assessed their vasorelaxant properties using in vitro assays. The findings indicated that modifications in the chemical structure significantly influenced their activity .
  • Anticancer Properties : Another investigation focused on the apoptotic effects of related compounds in cancer cell lines. The study demonstrated that specific substitutions on the benzene ring could enhance or diminish anticancer activity .
  • Inhibition of Proinflammatory Cytokines : Some derivatives were also found to inhibit the release of proinflammatory cytokines such as IL-6, which is crucial in various inflammatory diseases .

Q & A

Q. How can researchers address challenges in achieving high purity (>95%) during synthesis?

  • Methodological Answer : Recrystallization from ethanol/water mixtures removes polar impurities. Preparative HPLC (C18 column, acetonitrile/water gradient) isolates enantiomers. Purity is confirmed via melting point consistency and elemental analysis .

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